molecular formula C23H24FN3O4 B11058247 4-fluoro-N-{1-[1-(3-methoxyphenyl)-2,5-dioxopyrrolidin-3-yl]piperidin-4-yl}benzamide

4-fluoro-N-{1-[1-(3-methoxyphenyl)-2,5-dioxopyrrolidin-3-yl]piperidin-4-yl}benzamide

Cat. No.: B11058247
M. Wt: 425.5 g/mol
InChI Key: MMTKGAALSFWMMD-UHFFFAOYSA-N
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Description

4-fluoro-N-{1-[1-(3-methoxyphenyl)-2,5-dioxopyrrolidin-3-yl]piperidin-4-yl}benzamide is a synthetic organic compound that belongs to the class of benzamides This compound is characterized by the presence of a fluorine atom, a methoxyphenyl group, a dioxopyrrolidinyl group, and a piperidinyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-fluoro-N-{1-[1-(3-methoxyphenyl)-2,5-dioxopyrrolidin-3-yl]piperidin-4-yl}benzamide typically involves multiple steps, including the formation of intermediate compounds. One common synthetic route involves the following steps:

    Formation of the 3-methoxyphenyl intermediate: This step involves the reaction of 3-methoxyphenylamine with a suitable acylating agent to form the corresponding amide.

    Synthesis of the dioxopyrrolidinyl intermediate: This step involves the cyclization of a suitable precursor to form the dioxopyrrolidinyl ring.

    Formation of the piperidinyl intermediate: This step involves the reaction of a suitable precursor with a piperidine derivative to form the piperidinyl ring.

    Coupling of intermediates: The final step involves the coupling of the 3-methoxyphenyl, dioxopyrrolidinyl, and piperidinyl intermediates with 4-fluorobenzoyl chloride to form the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This may include the use of advanced techniques such as continuous flow chemistry, microwave-assisted synthesis, and high-throughput screening of reaction conditions.

Chemical Reactions Analysis

Types of Reactions

4-fluoro-N-{1-[1-(3-methoxyphenyl)-2,5-dioxopyrrolidin-3-yl]piperidin-4-yl}benzamide can undergo various types of chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The carbonyl groups in the dioxopyrrolidinyl ring can be reduced to form hydroxyl groups.

    Substitution: The fluorine atom can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Common nucleophiles include amines, thiols, and halides.

Major Products

    Oxidation: Formation of hydroxylated derivatives.

    Reduction: Formation of reduced derivatives with hydroxyl groups.

    Substitution: Formation of substituted derivatives with different functional groups.

Scientific Research Applications

4-fluoro-N-{1-[1-(3-methoxyphenyl)-2,5-dioxopyrrolidin-3-yl]piperidin-4-yl}benzamide has various scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biological targets.

    Medicine: Investigated for its potential therapeutic effects in various diseases.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-fluoro-N-{1-[1-(3-methoxyphenyl)-2,5-dioxopyrrolidin-3-yl]piperidin-4-yl}benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    4-fluoro-N-{1-[1-(3-hydroxyphenyl)-2,5-dioxopyrrolidin-3-yl]piperidin-4-yl}benzamide: Similar structure with a hydroxyl group instead of a methoxy group.

    4-chloro-N-{1-[1-(3-methoxyphenyl)-2,5-dioxopyrrolidin-3-yl]piperidin-4-yl}benzamide: Similar structure with a chlorine atom instead of a fluorine atom.

Uniqueness

4-fluoro-N-{1-[1-(3-methoxyphenyl)-2,5-dioxopyrrolidin-3-yl]piperidin-4-yl}benzamide is unique due to the presence of the fluorine atom, which can influence its chemical reactivity and biological activity. The methoxy group also contributes to its distinct properties compared to similar compounds with different substituents.

Properties

Molecular Formula

C23H24FN3O4

Molecular Weight

425.5 g/mol

IUPAC Name

4-fluoro-N-[1-[1-(3-methoxyphenyl)-2,5-dioxopyrrolidin-3-yl]piperidin-4-yl]benzamide

InChI

InChI=1S/C23H24FN3O4/c1-31-19-4-2-3-18(13-19)27-21(28)14-20(23(27)30)26-11-9-17(10-12-26)25-22(29)15-5-7-16(24)8-6-15/h2-8,13,17,20H,9-12,14H2,1H3,(H,25,29)

InChI Key

MMTKGAALSFWMMD-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1)N2C(=O)CC(C2=O)N3CCC(CC3)NC(=O)C4=CC=C(C=C4)F

Origin of Product

United States

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